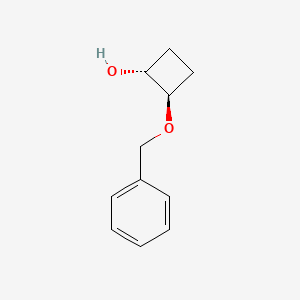

(1R,2R)-2-(benzyloxy)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOHFDBJVNRTHG-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354424-66-0 | |

| Record name | rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cyclobutane Scaffold in Modern Drug Discovery: A Technical Guide to Harnessing Conformational Constraint and 3D Chemical Space

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly exploring new molecular architectures that can confer improved potency, selectivity, and pharmacokinetic profiles. While aromatic systems have been a mainstay of drug design for decades, the industry is increasingly pivoting towards scaffolds that offer greater three-dimensionality (3D). The cyclobutane ring, a strained four-membered carbocycle, has emerged from relative obscurity to become a powerful tool in this endeavor.[1] Though historically underutilized, its unique structural and conformational properties are now being strategically exploited to solve complex challenges in drug discovery.[1][2]

This technical guide provides a comprehensive overview of the cyclobutane scaffold for drug development professionals. Moving beyond a simple list of applications, we will delve into the fundamental principles that make this motif so valuable, explain the causality behind its strategic implementation, present detailed synthetic protocols, and analyze its role in successful clinical candidates. Our aim is to equip researchers with the foundational knowledge and practical insights required to effectively leverage the cyclobutane core in their own design programs.

The Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane scaffold stems directly from its unique and constrained geometry, which is fundamentally different from both linear alkanes and planar aromatic rings.

Unique Structural and Electronic Properties

Unlike the flat representation often seen in 2D drawings, cyclobutane is not planar. It adopts a puckered or "folded" conformation to relieve torsional strain that would arise from eclipsing C-H bonds in a planar structure.[3][4] This puckering results in internal C-C-C bond angles of about 88°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain (approximately 26 kcal/mol).[1][3]

This inherent strain has profound consequences:

-

Bond Characteristics : The C-C bonds are slightly longer than those in unstrained alkanes (approx. 1.56 Å vs 1.54 Å) and possess increased p-character.[2][3] Conversely, the C-H bonds have more s-character.[2]

-

Chemical Inertness : Despite its high strain energy, cyclobutane is relatively inert compared to the highly reactive cyclopropane ring, making it a robust scaffold for drug molecules.[2][3]

-

Defined Substitution Vectors : The puckered conformation creates distinct pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise, three-dimensional orientation of pharmacophoric groups.

Caption: Energy minimization drives cyclobutane from a high-energy planar state to a stable puckered conformation.

Conformational Constraint as a Design Element

One of the most powerful applications of the cyclobutane ring is its ability to impose conformational restriction on a molecule.[5] Flexible molecules must adopt a specific, often high-energy, conformation to bind to a target, a process associated with a significant entropic penalty. By incorporating a rigid scaffold like cyclobutane, a molecule can be "pre-organized" into its bioactive conformation, reducing the entropic cost of binding and potentially increasing potency.[3][6] This principle is particularly effective when replacing a flexible aliphatic linker with a cyclobutane core, locking the relative orientation of two key binding motifs.

Strategic Applications in Medicinal Chemistry

The unique properties of the cyclobutane ring translate into several powerful strategies for optimizing drug candidates.

The Cyclobutane as a Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of lead optimization, and the cyclobutane ring offers a versatile, 3D alternative to several common functionalities.

-

Aryl Ring Mimic : Replacing a flat phenyl ring with a saturated cyclobutane scaffold is an increasingly popular strategy to improve a compound's pharmaceutical profile.[5][7] This substitution increases the fraction of sp3-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[7] The benefits can include enhanced solubility, improved metabolic stability by removing a site for oxidative metabolism, and better complementarity with non-planar binding pockets.[7]

-

gem-Dimethyl and Alkene Isostere : The cyclobutane ring can effectively mimic the steric bulk of a gem-dimethyl group, a common motif for filling hydrophobic pockets.[1][3] Furthermore, it can serve as a metabolically stable replacement for an alkene, locking in a specific cis or trans geometry between substituents without the risk of enzymatic isomerization or the chemical reactivity associated with a double bond.[3][5]

Table 1: Comparative Properties of Aromatic vs. Cyclobutane Bioisosteres

| Property | Aromatic Ring Analog | Cyclobutane Bioisostere | Rationale for Improvement |

| Solubility (Aqueous) | Lower | Higher | Increased Fsp³ character and disruption of planarity reduces crystal packing and improves solvation.[7] |

| Metabolic Stability | Lower | Higher | Elimination of electron-rich aromatic ring, a common site for CYP450-mediated oxidation.[7][8] |

| Binding Affinity | Variable | Maintained or Improved | 3D geometry of the cyclobutane can achieve better shape complementarity with the target's binding site.[7] |

| Lipophilicity (logP) | Higher | Lower | Replacement of a lipophilic aromatic system with a saturated carbocycle generally reduces logP. |

Modulating Physicochemical Properties

The introduction of a cyclobutane scaffold can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its rigid nature can shield adjacent, metabolically labile functional groups from enzymatic degradation, thereby improving metabolic stability and extending half-life.[6][8] The disruption of planarity often leads to improved aqueous solubility, a critical factor for oral bioavailability.[7]

Directing Pharmacophores and Filling Hydrophobic Pockets

The well-defined stereochemistry of substituted cyclobutanes allows for the precise placement of key pharmacophoric elements in three-dimensional space.[2][3] This is particularly valuable for optimizing interactions with complex biological targets. For example, a 1,3-disubstituted cyclobutane can orient two functional groups in a specific vector that perfectly matches the hydrogen bond donor and acceptor sites within an enzyme's active site.[6] This precise positioning is a key reason for the scaffold's success in developing highly selective kinase inhibitors.[2][9]

Synthesis of Functionalized Cyclobutane Scaffolds

A primary barrier to the wider adoption of cyclobutanes has been the perceived difficulty in their synthesis.[1][10] However, modern synthetic methods have made functionalized cyclobutanes increasingly accessible.

Core Synthetic Strategies

Several robust methodologies exist for constructing the cyclobutane core:

-

[2+2] Photocycloaddition : This is a classic and powerful method that involves the light-induced cycloaddition of two alkene-containing molecules to form the cyclobutane ring.[11][12] Recent advances in visible-light photocatalysis have made this transformation more accessible and controllable.[11][13]

-

Thermal [2+2] Cycloaddition : Certain activated π-systems, such as allenoates or ketenes, can undergo thermal cycloadditions with alkenes to yield cyclobutane products, avoiding the need for specialized photochemical equipment.[12][14]

-

Transition-Metal Catalysis : Iron- and palladium-catalyzed methods have been developed to promote cycloadditions and functionalize pre-existing cyclobutane rings via C-H activation, respectively.[11][15]

Caption: A typical workflow for modern visible-light-mediated [2+2] photocycloaddition reactions.

Experimental Protocol: Visible-Light-Mediated Dearomative [2+2] Photocycloaddition of Indoles

This protocol describes the synthesis of a cyclobutane-fused indoline, a valuable heterocyclic scaffold, and is adapted from established methodologies in photocatalysis.[11] It serves as a self-validating system where reaction progress can be monitored by TLC, and successful product formation is confirmed by standard characterization techniques.

Materials:

-

N-protected indole derivative (1.0 equiv)

-

Styrene derivative (2.0-10.0 equiv)

-

Gadolinium triflate (Gd(OTf)₃) (10 mol%)

-

Chiral PyBox ligand (e.g., L5) (12.5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Blue LEDs (450 nm)

-

Standard Schlenk line and glassware

Procedure:

-

Catalyst Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Gd(OTf)₃ (10 mol%) and the chiral PyBox ligand (12.5 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous THF via syringe and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral Lewis acid complex.

-

Substrate Addition: Add the N-protected indole derivative (1.0 equiv) to the reaction mixture.

-

Cooling: Cool the reaction mixture to -65 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

-

Alkene Addition: Add the styrene derivative (2.0-10.0 equiv) to the cooled mixture.

-

Irradiation: Irradiate the reaction mixture with blue LEDs at -65 °C under an argon atmosphere. The reaction vessel should be placed at a consistent distance from the light source.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the limiting indole starting material is observed.

-

Quenching and Purification: Upon completion, quench the reaction by adding a few drops of water. Allow the mixture to warm to room temperature, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane-fused indoline.[11]

Case Studies in Drug Design

The theoretical advantages of the cyclobutane scaffold are best illustrated through its successful application in clinical and preclinical drug candidates across multiple therapeutic areas.

Janus Kinase (JAK) Inhibitors: A Paradigm of Success

The development of selective JAK inhibitors for autoimmune diseases is a prime example of the cyclobutane's utility.[9][16] In the discovery of Abrocitinib (PF-04965842) , a selective JAK1 inhibitor, a cis-1,3-diaminocyclobutane moiety was identified as the optimal linker to orient the key hinge-binding pyrrolopyrimidine core and an adjacent pharmacophore.[2][6] This rigid scaffold was crucial for achieving both high potency and excellent selectivity over other JAK family members.[6]

Caption: The JAK-STAT signaling pathway, a critical target in autoimmune diseases, is blocked by JAK inhibitors.

Table 2: Structure-Activity Relationship (SAR) of Cyclobutane-Based JAK Inhibitors

| Compound/Modification | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Key Insight |

| Isomer 1 (cis-1,3-diamine) | < 10 | > 100 | The cis stereochemistry is critical for orienting substituents correctly, leading to high potency and selectivity.[9] |

| Isomer 2 (trans-1,3-diamine) | > 500 | > 1000 | The trans isomer is significantly less active, highlighting the precise geometric requirements of the binding pocket.[9] |

| Flexible Linker (e.g., butylamine) | > 100 | > 200 | Replacing the rigid cyclobutane with a flexible linker results in a substantial loss of potency. |

| Cyclopentane Linker | > 50 | > 300 | Larger rings may not provide the optimal distance and angle for the pharmacophoric groups.[3] |

Anticancer and Antiviral Agents

-

Carboplatin : One of the earliest and most successful drugs containing a cyclobutane ring is the anticancer agent Carboplatin.[17] Here, the cyclobutane-1,1-dicarboxylate ligand replaces the two chloride ligands of cisplatin. This modification modulates the drug's reactivity, resulting in a significantly improved safety profile, particularly a reduction in nephrotoxicity, compared to its predecessor.[2][3]

-

Lobucavir : In the antiviral field, the nucleoside analog Lobucavir incorporates a cyclobutane ring in place of the furanose sugar.[17] This conformationally rigid cyclobutane favors a single puckered conformation, effectively mimicking the bioactive sugar pucker and leading to potent activity against herpesviruses and HBV.[17]

-

Integrin Antagonists : The cyclobutane core has been successfully employed as a metabolically stable scaffold for arginine-glycine-aspartic acid (RGD) mimetics that target integrins, which are cell surface proteins involved in cancer proliferation.[8][18] The scaffold serves to orient the arginine and aspartate mimetic sidechains in the correct orientation for high-affinity binding.[18]

Conclusion

The cyclobutane scaffold has transitioned from a synthetic curiosity to a validated and powerful motif in modern medicinal chemistry. Its ability to impose conformational rigidity, serve as a three-dimensional bioisostere for planar rings, and favorably modulate physicochemical properties provides a potent toolkit for addressing common challenges in drug design.[6][7] As demonstrated by its key role in successful drugs like Carboplatin and cutting-edge clinical candidates like Abrocitinib, the strategic incorporation of this small ring can lead to significant gains in potency, selectivity, and drug-like properties. As synthetic methodologies continue to advance, the accessibility and application of cyclobutane-containing scaffolds are set to expand, paving the way for the discovery of the next generation of innovative therapeutics.[10][18]

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

- Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3).

-

Gourlay, B. S., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC. [Link]

-

Gourlay, B. S., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

-

Al-Harrasi, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

- Pfizer Inc. (2013). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.

-

Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

Zhang, Y., et al. (2023). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]

-

Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. [Link]

-

Ramirez, J. M. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. [Link]

-

Dherde, N. P., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

-

Mazhar, M. (2022). What is the most stable conformer for cyclobutane? Quora. [Link]

-

Fischer, D. F., et al. (2011). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. [Link]

-

Roth, S., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [Link]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. quora.com [quora.com]

- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol

Executive Summary

(1R,2R)-2-(benzyloxy)cyclobutan-1-ol (CAS: 1609964-32-0) is a high-value chiral building block utilized primarily in the synthesis of nucleoside analogues, conformationally restricted peptidomimetics, and prostaglandin derivatives. Its sourcing is complicated by the existence of multiple stereoisomers (cis/trans and enantiomers) and limited "off-the-shelf" inventory.

This guide provides a technical roadmap for procuring this molecule, validating its stereochemistry, and understanding the synthetic context to make informed "Make vs. Buy" decisions.

Chemical Profile & Stereochemistry

The target molecule features a cyclobutane ring with two substituents in a trans configuration. The (1R,2R) designation implies specific absolute stereochemistry.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | trans-2-benzyloxycyclobutanol |

| CAS Number | 1609964-32-0 (Specific Enantiomer) Note: 1354424-66-0 is often used for the racemic trans isomer. |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Stereochemistry | Trans (Anti) relationship between -OH and -OBn. |

| Key Structural Feature | Puckered cyclobutane ring; conformational restriction.[1] |

Stereochemical Criticality: In cyclobutane systems, the cis (syn) and trans (anti) isomers exhibit significantly different biological activities and reactivities due to ring strain and steric crowding. The (1R,2R) isomer is often the bioactive scaffold for antiviral nucleoside analogues.

Supply Chain Landscape

The commercial availability of the pure (1R,2R) enantiomer is "Tier 2" (Limited Stock/Inquire). Most vendors stock the racemic trans mixture or the 1,3-isomer.

Primary Commercial Suppliers

| Supplier | Type | Catalog / Product ID | Stock Status | Notes |

| BLD Pharm | Stock/Catalog | BD01373390 | Inquire | Lists specific CAS 1609964-32-0.[2][3][4][5][6] |

| AchemBlock | Stock/Catalog | Various | Inquire | Often has racemic trans; check for chiral purity. |

| Enamine | CRO/Building Block | Custom | Make-to-Order | Best for >10g requests; high reliability on stereochem. |

| WuXi AppTec | CRO | Custom | Make-to-Order | Ideal for GMP or kg-scale requirements. |

Sourcing Strategy: Do not rely solely on catalog listings. The specific (1R,2R) enantiomer often requires a "Custom Synthesis" request or a "Chiral Separation" service on the racemic trans material.

Technical Deep Dive: Synthesis & "Make vs. Buy"

If commercial stock is unavailable or cost-prohibitive, the molecule can be synthesized via Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.

Synthetic Pathway (The "Make" Option)

-

Precursor Sourcing: Acquire 2-(benzyloxy)cyclobutan-1-one (CAS 30830-27-4). This ketone is more widely available.

-

Asymmetric Reduction:

-

Reagent: RuCl (Noyori Catalyst).

-

Conditions: HCOOH / TEA (5:2), DCM, 25°C.

-

Mechanism: Dynamic Kinetic Resolution (DKR) is difficult here as the alpha-center is not easily epimerizable without elimination. However, direct ATH of the ketone establishes the C1 stereocenter.

-

Selectivity: The bulky catalyst and the benzyloxy group's steric hindrance direct the hydride attack to form the trans isomer (1R,2R) preferentially over the cis isomer.

-

Decision Logic: Sourcing Workflow

Figure 1: Strategic decision tree for sourcing the target molecule based on precursor availability.

Quality Control & Validation Protocols

Validating the stereochemistry is the single most critical step. Suppliers may label a racemic trans mixture as a single enantiomer.

Protocol 1: 1H NMR Differentiation (Cis vs. Trans)

Cyclobutane protons exhibit coupling constants dependent on the ring puckering and dihedral angles.

-

Method: 500 MHz 1H NMR in CDCl₃.

-

Target Signal: H1 (proton alpha to OH).

-

Diagnostic Criteria:

-

Cis (Syn): Typically shows a larger vicinal coupling constant (

) due to the eclipse-like conformation in planar/puckered states. -

Trans (Anti): Typically shows a smaller vicinal coupling constant (

) due to the pseudo-axial/equatorial arrangement.

-

-

Confirmation: Run a 1D-NOESY.

-

Cis: Strong NOE between H1 and H2.

-

Trans: Weak or absent NOE between H1 and H2.

-

Protocol 2: Chiral HPLC (Enantiomeric Purity)

To distinguish (1R,2R) from (1S,2S).

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm (Benzyl chromophore).

-

Standard: Must run against a racemic standard (often available cheaply) to identify retention times.

QC Workflow Diagram

Figure 2: Quality Control workflow ensuring stereochemical integrity before library synthesis.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The benzyl ether is stable to basic and mild acidic conditions but susceptible to hydrogenolysis (

). -

Safety: As a benzyl ether, long-term storage in air can lead to peroxide formation. Test for peroxides before distillation or heating.

References

-

BLD Pharm Product Page . Rel-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol (CAS 1609964-32-0).[2][3][4][5][6] Retrieved from

-

AchemBlock Catalog . Cyclobutane Building Blocks. Retrieved from

-

National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 14932787, 3-(Benzyloxy)cyclobutan-1-one. Retrieved from

- Girard, C., et al. (2006). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. Organic & Biomolecular Chemistry. (Discusses synthesis of the precursor).

- Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. J. Am. Chem. Soc. (Methodology reference for Noyori reduction applicable to cyclic ketones).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1383813-54-4|trans-3-(Benzyloxy)cyclobutan-1-ol|BLD Pharm [bldpharm.com]

- 3. 86990-91-2|(R)-4-(Benzyloxy)butane-1,2-diol|BLD Pharm [bldpharm.com]

- 4. 33106-64-8|(S)-2-(Benzyloxy)propan-1-ol|BLD Pharm [bldpharm.com]

- 5. 81096-93-7|(R)-4-(Benzyloxy)butane-1,3-diol|BLD Pharm [bldpharm.com]

- 6. 167354-12-3|(R)-1-(Benzyloxy)butan-2-ol|BLD Pharm [bldpharm.com]

(1R,2R)-2-(benzyloxy)cyclobutan-1-ol safety data sheet (SDS)

Beyond the SDS: A Comprehensive Guide for Drug Discovery & Synthesis

Part 1: Molecular Profile & Strategic Value

Compound Identity

Strategic Significance in Drug Design In modern medicinal chemistry, this molecule serves as a high-value chiral scaffold . Unlike flat aromatic rings, the cyclobutane core offers a defined three-dimensional vector (pucker angle ~25-35°), allowing for precise spatial positioning of pharmacophores.[1][2]

-

Bioisosterism: It frequently acts as a metabolic "break" or a conformational lock, replacing flexible alkyl chains or planar phenyl rings to improve solubility and metabolic stability (Fsp³ character enhancement).

-

Synthetic Utility: The benzyl ether serves as a robust protecting group, while the free hydroxyl group allows for immediate functionalization (e.g., Mitsunobu inversion, oxidation, or sulfocylation).

Part 2: Enhanced Safety Data (Predictive & Empirical)

While standard Safety Data Sheets (SDS) classify this compound generically, the strained ring system and ether linkage necessitate a more rigorous safety protocol.

2.1 GHS Classification & Hazard Statements

| Signal Word | Warning |

| H315 | Causes skin irritation.[1][2] |

| H319 | Causes serious eye irritation.[5] |

| H335 | May cause respiratory irritation.[5][6] |

2.2 Critical Hazard Analysis (Expertise-Driven)

-

Ring Strain Energy (~26 kcal/mol):

-

Peroxide Formation (Benzyl Ether Moiety):

-

Mechanism:[1][2][6][8][9][10] Benzylic positions are susceptible to auto-oxidation.[1][2] Although benzyl ethers are more stable than diethyl ether, long-term storage in the presence of oxygen can generate explosive peroxides.

-

Protocol:Mandatory peroxide testing using KI starch paper is required for containers older than 12 months.

-

-

Stereochemical Integrity:

Part 3: Handling, Storage, & Stability Protocols

This section details a self-validating workflow to ensure compound integrity and researcher safety.

3.1 The "Golden Rule" Storage Workflow

Caption: Standardized workflow for handling high-value chiral intermediates to prevent hydrolysis and oxidation.

3.2 Step-by-Step Handling Protocol

-

Environment: Handle exclusively in a fume hood. For high-purity applications, weigh out in a glovebox or under a funnel of Argon.

-

Solubility: Highly soluble in DCM, THF, and Ethyl Acetate.

-

Re-purification: If the compound degrades (yellowing/browning):

-

Method: Silica gel chromatography.

-

Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 3:1).

-

Visualization: UV active (Benzyl group) and KMnO₄ stain (Alcohol/Cyclobutane).

-

Part 4: Synthetic Applications & Logic

The utility of this compound lies in its divergent reactivity.[1][2] The following diagram illustrates its role as a "parent" scaffold.

Caption: Divergent synthetic pathways. Note that activation/substitution at C1 typically inverts stereochemistry.[1][2]

Experimental Insight (Causality):

-

Deprotection: Standard hydrogenolysis (Pd/C) works well, but ring strain makes the cyclobutane susceptible to hydrogenolysis of the ring itself under high pressure or temperature. Recommendation: Use mild conditions (balloon pressure, room temp) to preserve the ring.

-

Oxidation: When oxidizing to the ketone, avoid acidic conditions (like Jones reagent) which might epimerize the alpha-position (C2).[2] Use buffered Dess-Martin Periodinane.

Part 5: Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[1][2] | Lipophilic nature facilitates dermal absorption; rapid removal is critical. |

| Eye Contact | Rinse with water for 15 min; remove contacts.[5][10] | Benzyl ethers are irritants; mechanical flushing prevents corneal damage. |

| Spill (Liquid) | Absorb with vermiculite/sand. | Do not use combustible materials (sawdust) due to potential flammability. |

| Fire | Use CO₂, Dry Chemical, or Foam. | Water jet may spread the burning organic liquid. |

References

-

National Institutes of Health (PubChem). (n.d.). 3-(Benzyloxy)cyclobutan-1-one Compound Summary. Retrieved February 24, 2026, from [Link]

-

Princeton University EHS. (n.d.). Peroxide Forming Chemicals and Safe Handling. Retrieved February 24, 2026, from [Link]

Sources

- 1. 1383813-54-4|trans-3-(Benzyloxy)cyclobutan-1-ol|BLD Pharm [bldpharm.com]

- 2. 167354-12-3|(R)-1-(Benzyloxy)butan-2-ol|BLD Pharm [bldpharm.com]

- 3. cis-3-(benzyloxy)cyclobutan-1-ol 97% | CAS: 233276-35-2 | AChemBlock [achemblock.com]

- 4. trans-3-(Benzyloxy)cyclobutan-1-ol | 1383813-54-4 [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. targetmol.com [targetmol.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride | 160841-03-2 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Carbocyclic Nucleoside Analogs from Cyclobutanols: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleoside analogs are a critical class of therapeutic agents, renowned for their antiviral and anticancer properties.[1] Replacing the furanose oxygen of natural nucleosides with a methylene group enhances metabolic stability against phosphorylases, which can cleave the N-glycosidic bond.[1][2] This guide provides a detailed overview and practical protocols for the synthesis of these vital compounds, with a specific focus on leveraging cyclobutanol derivatives as versatile four-membered ring precursors. We will explore key synthetic strategies, including the activation of cyclobutanols, stereoselective coupling with nucleobases, and subsequent chemical modifications. The causality behind experimental choices, self-validating protocols, and comprehensive references are integrated to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Significance of Carbocyclic Nucleosides

Carbocyclic nucleoside analogs, where the ribose sugar moiety is replaced by a carbocyclic ring, represent a cornerstone in the development of antiviral and antitumor agents.[1][3] This structural modification confers several advantageous properties:

-

Enhanced Metabolic Stability: The absence of the glycosidic oxygen atom renders these analogs resistant to cleavage by nucleoside phosphorylases, leading to a longer biological half-life.[1]

-

Increased Conformational Flexibility: The carbocyclic ring can adopt different puckering conformations compared to the furanose ring, which can influence interactions with target enzymes.[2]

-

Diverse Biological Activity: Approved drugs such as Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent) underscore the therapeutic potential of this class of molecules.[1]

The synthesis of these complex molecules presents significant challenges, particularly in controlling the stereochemistry of the carbocyclic core.[3] Cyclobutanol derivatives have emerged as valuable and versatile starting materials for constructing these four-membered carbocyclic scaffolds.

Synthetic Strategies: From Cyclobutanols to Carbocyclic Nucleosides

The convergent synthesis of carbocyclic nucleosides, where the carbocyclic moiety and the nucleobase are prepared separately and then coupled, is a flexible and widely adopted strategy.[2] When starting from cyclobutanol precursors, the general synthetic workflow involves two critical stages: activation of the cyclobutanol and subsequent nucleophilic substitution by the nucleobase.

Activation of the Cyclobutanol Hydroxyl Group

Direct displacement of the hydroxyl group of a cyclobutanol is challenging. Therefore, it must first be converted into a better leaving group. Common strategies include:

-

Formation of Sulfonates (Tosylates, Mesylates): These are excellent leaving groups for subsequent SN2 reactions.

-

Conversion to Triflates: Trifluoromethanesulfonates (triflates) are exceptionally good leaving groups, often used for less reactive systems.[4]

-

Mitsunobu Reaction: This powerful reaction allows for the direct conversion of a hydroxyl group to a variety of functionalities, including the attachment of a nucleobase, with inversion of stereochemistry.[2][5][6]

Coupling with Nucleobases

The introduction of the nucleobase is a pivotal step that establishes the core structure of the nucleoside analog. Several methods are employed:

-

Direct Alkylation: A deprotonated nucleobase can act as a nucleophile to displace a suitable leaving group on the cyclobutane ring. This method can sometimes lead to a mixture of N-7 and N-9 regioisomers in the case of purines.[7][8][9]

-

Mitsunobu Reaction: This is one of the most efficient and widely used methods for coupling nucleobases to the carbocyclic scaffold. It generally proceeds with inversion of configuration at the chiral center of the alcohol, offering excellent stereocontrol.[5][6][10] The use of N-Boc protected purines can improve solubility and regioselectivity.[11]

-

Vorbrüggen Coupling: This method is particularly useful for coupling silylated pyrimidine bases to the carbocyclic core, often activated as a triflate.[9]

The choice of coupling method depends on the specific cyclobutanol substrate, the nature of the nucleobase, and the desired stereochemical outcome.

Core Synthetic Workflow and Key Mechanisms

The following diagram illustrates a generalized synthetic pathway from a functionalized cyclobutanol to a carbocyclic nucleoside analog.

Caption: Generalized workflow for carbocyclic nucleoside synthesis from a cyclobutanol precursor.

A critical consideration in these syntheses is the use of protecting groups for reactive functionalities on both the carbocyclic moiety and the nucleobase.[12][13][14] Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS), benzyl ethers, and acetals, while amino groups on nucleobases are often protected with acyl groups (e.g., benzoyl) or carbamates (e.g., Boc).[12][13][15] The choice of protecting groups must be strategic to allow for their selective removal at the appropriate stages of the synthesis.[12][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of carbocyclic nucleoside analogs from cyclobutanols.

Protocol 1: Activation of a Cyclobutanol via Mesylation

Objective: To convert the hydroxyl group of a cyclobutanol into a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

-

Substituted Cyclobutanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Dissolve the substituted cyclobutanol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Mitsunobu Coupling of an Activated Cyclobutanol with a Purine Base

Objective: To couple a cyclobutanol with a protected purine base with inversion of stereochemistry.

Materials:

-

Substituted Cyclobutanol

-

Protected Purine (e.g., N6-benzoyl-adenine or N6,N6-bis(tert-butoxycarbonyl)adenine)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the substituted cyclobutanol (1.0 eq), the protected purine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide and the reduced azodicarboxylate byproducts are typically less polar than the desired product.

Rationale for Reagent Choices:

-

DIAD/DEAD and PPh3: This pair of reagents forms the active phosphonium salt intermediate that activates the alcohol.

-

Anhydrous THF/Dioxane: The reaction is moisture-sensitive, and these solvents are commonly used. Dioxane can be beneficial for less soluble nucleobases.[5]

-

Protected Nucleobase: Protecting the exocyclic amino groups of purines prevents side reactions and improves solubility.[11]

Protocol 3: Deprotection of a Benzoyl-Protected Adenine Analog

Objective: To remove the benzoyl protecting group from the N6-position of an adenine moiety.

Materials:

-

N6-Benzoyl-protected carbocyclic adenosine analog

-

Methanolic ammonia (saturated solution at 0 °C) or Sodium methoxide in methanol

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Dichloromethane (DCM) and Methanol (MeOH) for chromatography

Procedure:

-

Dissolve the protected nucleoside analog in methanolic ammonia in a sealed pressure vessel.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-48 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a polar eluent system such as a gradient of methanol in dichloromethane.

Data Presentation: Comparative Analysis of Coupling Methods

The choice of synthetic route can significantly impact the overall yield and stereoselectivity of the final product. The following table summarizes typical outcomes for different coupling strategies.

| Starting Material | Coupling Method | Nucleobase | Typical Yield (%) | Regioisomers (N-9:N-7) | Stereoselectivity | Reference |

| Cyclobutyl Mesylate | Direct Alkylation | 6-Chloropurine | 40-60 | Variable, often mixture | Substrate dependent | [8] |

| Cyclobutanol | Mitsunobu Reaction | N6-Boc-Adenine | 70-90 | Highly N-9 selective | Inversion | [11] |

| Cyclobutyl Triflate | Vorbrüggen Coupling | Silylated Thymine | 60-80 | N-1 specific | Substrate dependent | [9] |

Conclusion and Future Directions

The synthesis of carbocyclic nucleoside analogs from cyclobutanol precursors offers a versatile and powerful approach to this important class of therapeutic agents. The methodologies outlined in this guide, particularly the strategic use of the Mitsunobu reaction, provide efficient and stereocontrolled routes to these complex molecules. Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel cyclobutane-based scaffolds to expand the chemical space for drug discovery. The continued development of asymmetric syntheses of chiral cyclobutanol building blocks will also be crucial for accessing enantiomerically pure carbocyclic nucleosides.[16]

References

-

Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531. [Link]

-

Lee, K., & Kim, H. O. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250. [Link]

-

Schnaubelt, J. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry, University of Hamburg. [Link]

-

Crimmins, M. T., & King, B. W. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 957-994. [Link]

-

de Sousa, E. C., da Silva, F. de C., & de Souza, M. C. B. V. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkat USA. [Link]

-

Hassan, M. M., & Lee-Ruff, E. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molbank, 2019(3), M1086. [Link]

-

Hassan, M. M., & Lee-Ruff, E. (2011). Synthesis of Cyclobutane Nucleosides. The Journal of Organic Chemistry. [Link]

-

Khan, K. M., & Lee-Ruff, E. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Library and Archives Canada. [Link]

-

Lee, K., & Oh, C. H. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(2), 527-535. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

Stewart, S. G., & Lee-Ruff, E. (2005). A new stereoselective route to the carbocyclic nucleoside cyclobut-A. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Various Authors. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Yadav, J. S., & Reddy, B. V. S. (2006). An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides. Tetrahedron Letters, 47(39), 6971-6973. [Link]

-

Ye, W., & Schneller, S. W. (2006). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 62(6), 1295-1300. [Link]

-

Yoo, D., & Oh, C. H. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron Letters, 56(23), 3020-3023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. auburn.edu [auburn.edu]

- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. auburn.edu [auburn.edu]

- 12. jocpr.com [jocpr.com]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. media.neliti.com [media.neliti.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Photochemical Ring Expansion of Cyclobutane Derivatives

Introduction

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in medicinal chemistry and natural product synthesis.[1][2] Its unique three-dimensional structure can impart favorable properties such as metabolic stability and conformational rigidity to drug candidates.[1] Beyond its direct use, the strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it a versatile intermediate for complex molecular architecture through strain-release-driven reactions.[3][4]

Among these transformations, the photochemical ring expansion of cyclobutanone derivatives represents an elegant and powerful strategy for constructing larger, often more synthetically challenging, five- and six-membered ring systems.[5][6] This process, typically proceeding through a Norrish Type I cleavage mechanism, allows for a rapid increase in molecular complexity from readily available starting materials.[7][8] This guide provides an in-depth exploration of the mechanistic underpinnings, detailed experimental protocols, and practical applications of this photochemical strategy for researchers in organic synthesis and drug development.

Mechanistic Principles: The Norrish Type I Pathway

The photochemical ring expansion of a cyclobutanone is not a direct conversion but a sequence of photophysical and chemical events initiated by the absorption of light. The primary mechanism is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[7][9]

The key steps are:

-

Photoexcitation: The carbonyl group of the cyclobutanone absorbs a photon (typically UV light), promoting an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π). This creates an excited singlet state, S₁ (n,π).

-

Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state, T₁ (n,π*). The reaction can proceed from either the singlet or triplet state, often influencing the product distribution.[7]

-

α-Cleavage (Alpha-Cleavage): From the excited state, the molecule undergoes homolysis of one of the C-C bonds adjacent to the carbonyl, generating a 1,4-acyl-alkyl diradical intermediate.

-

Partitioning of the Diradical: This diradical is at a mechanistic crossroads and can proceed down several pathways:

-

Pathway A (Ring Expansion): A rearrangement occurs to form an intermediate oxacarbene, which subsequently cyclizes to yield a five-membered ring, typically a cyclopentanone. This is the desired productive pathway for ring expansion.[9][10]

-

Pathway B (Decarbonylation): The acyl portion of the diradical can extrude a molecule of carbon monoxide (CO), resulting in a 1,3-diradical that cyclizes to form a cyclopropane derivative.[10][11]

-

Pathway C (Cycloelimination): The diradical can fragment to produce an alkene (e.g., ethylene) and a ketene.[10][11]

-

Pathway D (Reversion): The diradical can revert to the ground-state cyclobutanone starting material.

-

The selectivity between these competing pathways is highly dependent on the substrate structure, substituents, and reaction conditions (e.g., solvent, singlet vs. triplet state).[10] For instance, substituents that can stabilize the oxacarbene intermediate may favor the ring expansion pathway.[10]

Caption: The Norrish Type I mechanism for cyclobutanone photolysis.

Experimental Setup and General Considerations

Reproducibility in photochemistry is critically dependent on a well-controlled experimental setup.[12] Unlike thermal reactions, factors such as light intensity, wavelength, and reactor geometry play a crucial role.

Core Equipment:

-

Light Source:

-

Mercury Vapor Lamps: Medium-pressure mercury lamps are broadband sources commonly used for these transformations, often housed in an immersion well.[13] They are powerful but can generate significant heat.

-

LEDs: Light Emitting Diodes offer superior wavelength selectivity, lower energy consumption, and reduced heat output, providing greater control over the reaction.[12][14]

-

-

Reaction Vessel:

-

Material: Quartz is mandatory for reactions requiring UV light below ~320 nm, as Pyrex glass is not transparent in this region.

-

Design: An immersion well setup is highly efficient. The lamp is placed inside a central quartz or Pyrex tube (the well), which is then immersed in the reaction solution. This ensures maximum photon delivery and allows for external cooling of the reaction vessel.[13]

-

-

Cooling System: A cooling fan or a circulating water bath is essential to maintain a constant temperature, as excess heat can promote undesired thermal side reactions and affect reproducibility.[12]

-

Inert Atmosphere: Oxygen can quench excited triplet states and lead to photo-oxidation side products. It is imperative to degas the solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

Caption: A generalized workflow for a photochemical ring expansion experiment.

Protocol: Ring Expansion of 2-Phenylcyclobutanone

This protocol describes a representative procedure for the photochemical ring expansion of a substituted cyclobutanone to the corresponding cyclopentanone.

Materials:

-

2-Phenylcyclobutanone (Starting Material)

-

Spectroscopic grade Acetone (Solvent and Triplet Sensitizer)

-

Nitrogen or Argon gas (high purity)

-

Standard solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Equipment:

-

500 mL quartz reaction vessel with a central immersion well

-

450W medium-pressure mercury vapor lamp

-

Quartz immersion well

-

Magnetic stirrer and stir bar

-

Circulating cooling bath or cryostat

-

Schlenk line or manifold for inert gas

Step-by-Step Methodology

PART A: REACTION SETUP

-

Preparation: Dissolve 2-phenylcyclobutanone (e.g., 1.0 g, 6.84 mmol) in spectroscopic grade acetone (400 mL) in the 500 mL quartz reaction vessel. The resulting concentration is ~0.017 M. Rationale: Dilute solutions are used to minimize intermolecular side reactions and prevent product dimerization or polymerization.

-

Degassing: Equip the vessel with a gas inlet/outlet. Degas the solution for 30-45 minutes by bubbling a gentle stream of nitrogen or argon gas through the liquid while stirring. Rationale: Removing dissolved oxygen is critical to prevent quenching of the triplet excited state and avoid photo-oxidation.

-

Assembly: Place the reaction vessel in the cooling bath. Carefully insert the quartz immersion well containing the mercury lamp into the center of the vessel. Ensure the lamp is not turned on.

-

Cooling: Set the circulating bath to maintain the reaction temperature at 15-20 °C. Start the circulation and allow the solution to equilibrate to the target temperature. Rationale: Consistent temperature control is key for reproducibility and preventing thermal decomposition.

PART B: IRRADIATION AND MONITORING

-

Irradiation: With continuous stirring and a positive pressure of inert gas, turn on the mercury lamp to initiate the reaction. Shield the apparatus with aluminum foil to protect the user from UV radiation.

-

Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via a syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC would be 10:1 Hexanes:Ethyl Acetate. The starting material and product should have different Rf values. Rationale: Over-irradiation can lead to the decomposition of the desired product. Monitoring allows the reaction to be stopped at maximum yield.

-

Completion: The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting material. Turn off the lamp but keep the cooling and stirring running for another 15 minutes.

PART C: WORK-UP AND PURIFICATION

-

Solvent Removal: Remove the reaction vessel from the apparatus and transfer the solution to a round-bottom flask. Remove the acetone solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

-

Characterization: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield 3-phenylcyclopentanone as a clear oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications and Synthetic Utility

The ability to convert a four-membered ring into a five-membered one opens up rapid access to valuable molecular scaffolds.

-

Natural Product Synthesis: Many natural products contain cyclopentane or cyclopentanone cores. Photochemical ring expansion provides a powerful tool for constructing these frameworks, often stereoselectively, from cyclobutane precursors obtained via [2+2] cycloadditions.[15]

-

Drug Discovery: The cyclobutane moiety itself is an increasingly important "3D fragment" in drug design.[1][2] The ring expansion methodology further diversifies the available chemical space, allowing medicinal chemists to transform these fragments into novel cyclopentane-based structures to explore structure-activity relationships (SAR).

-

Access to Complex Architectures: This method has been used to synthesize bridged and spirocyclic systems that are difficult to access through traditional means.[5]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | • Insufficient light penetration (dirty well).• Lamp is old or malfunctioning.• Quenching by oxygen or impurities.• Incorrect wavelength for substrate absorption. | • Clean the quartz immersion well thoroughly.• Check the lamp's output and age; replace if necessary.• Ensure starting material is pure. Degas solvent more rigorously.• Verify the substrate's UV-Vis spectrum and match it with the lamp's emission profile. |

| Low Yield of Expanded Product | • Competing pathways (decarbonylation, etc.) are dominant.• Over-irradiation leading to product decomposition. | • Change the solvent or use a sensitizer (like acetone) to favor the triplet pathway, or vice-versa if the singlet state is desired.[10]• Monitor the reaction closely and stop it before the product concentration begins to decrease. |

| Formation of Polymer/Tar | • Reaction concentration is too high.• Reaction temperature is too high. | • Run the reaction at a higher dilution.• Ensure the cooling system is functioning effectively and maintain a lower reaction temperature. |

References

-

Alvey, C., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Scribd. Experimental Set Up For Photochemical Reactions. Available at: [Link]

-

Chen, P., et al. Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Harvard University. Available at: [Link]

-

ResearchGate. (2023). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. Available at: [Link]

-

Wang, F., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. National Center for Biotechnology Information. Available at: [Link]

-

HepatoChem. Photochemical Reactor Setup | Photoreactor Design. Available at: [Link]

-

ResearchGate. (2014). Experimental set up for photochemical reactions and product identification. Available at: [Link]

-

Royal Society of Chemistry. (2021). Small rings in the bigger picture: ring expansion of three- and four-membered rings to access larger all-carbon cyclic systems. Available at: [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]

-

Griesbeck, A. G., et al. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. ACS Publications. Available at: [Link]

-

Royal Society of Chemistry. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides. Available at: [Link]

-

Soule, J. M., et al. (2022). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. National Center for Biotechnology Information. Available at: [Link]

-

Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate. Available at: [Link]

-

Chemistry Steps. Ring Expansion Rearrangements. Available at: [Link]

-

Baran, P. S. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

-

Fagnoni, M., et al. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. ACS Publications. Available at: [Link]

-

Ghent University. (2010). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Available at: [Link]

-

Wikipedia. Norrish reaction. Available at: [Link]

-

ResearchGate. (2023). Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S-1 surface. Available at: [Link]

-

YouTube. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. Available at: [Link]

-

SciSpace. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small rings in the bigger picture: ring expansion of three- and four-membered rings to access larger all-carbon cyclic systems - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 7. Norrish reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hepatochem.com [hepatochem.com]

- 13. scribd.com [scribd.com]

- 14. Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Mitsunobu Inversion Protocols for Chiral Cyclobutanols

Abstract & Scope

This technical guide details optimized protocols for the stereochemical inversion of chiral cyclobutanols using the Mitsunobu reaction. Unlike acyclic or unstrained cyclic alcohols, cyclobutanols present unique challenges due to ring strain (~26 kcal/mol) and conformational puckering , which significantly increase the energy barrier for

This document provides two distinct workflows:

-

Protocol A (Standard Optimization): For moderately hindered cyclobutanols using p-nitrobenzoic acid (PNBA) to suppress elimination.

-

Protocol B (High-Force): Utilizing ADDP/PBu

for sterically congested substrates where standard azodicarboxylates fail.

The Cyclobutanol Challenge: Mechanism & Causality

Steric Strain vs. Electronic Activation

The classic Mitsunobu reaction relies on the activation of an alcohol by a phosphine-azodicarboxylate adduct (Betaine), followed by displacement with an acidic nucleophile.

For cyclobutanols, two competing pathways dictate the yield:

-

Pathway A (Desired Inversion): The nucleophile attacks the

orbital of the C-O bond. In cyclobutanes, the "butterfly" puckering of the ring creates steric clash for the incoming nucleophile, often retarding the rate of -

Pathway B (Elimination): The basicity of the betaine intermediate (or the hydrazide byproduct) can deprotonate the

-hydrogen. Due to ring strain, the formation of cyclobutene is kinetically accessible if the substitution is slow.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between inversion and elimination, highlighting the critical role of nucleophile acidity (

Figure 1: Kinetic competition in cyclobutanol activation. High acidity nucleophiles accelerate the SN2 pathway, outcompeting elimination.

Critical Parameters & Reagent Selection

To ensure reproducibility and suppress elimination, the following reagent hierarchy is strictly recommended:

| Component | Recommended Reagent | Scientific Rationale |

| Nucleophile | ||

| Phosphine | Triphenylphosphine ( | Standard balance of nucleophilicity and cost.[2][3] |

| Azo Agent | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and slightly increased steric bulk, which can sometimes improve selectivity. |

| Solvent | THF (Anhydrous) | Essential. Toluene is a secondary choice but THF solubilizes the betaine more effectively. |

Experimental Protocols

Protocol A: The "Gold Standard" (PNBA/DIAD)

Best for: Standard chiral cyclobutanols with moderate steric hindrance.

Reagents:

-

Cyclobutanol substrate (1.0 equiv)

- -Nitrobenzoic acid (1.5 - 2.0 equiv)

-

Triphenylphosphine (

) (1.5 - 2.0 equiv) -

DIAD (1.5 - 2.0 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration relative to alcohol)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under

atmosphere. -

Solubilization: Charge the flask with the Cyclobutanol ,

, and-

Note: Unlike standard protocols where acid is added last, we add acid before the azo reagent. This ensures that as soon as the betaine forms, it is protonated by the acid, minimizing the window for base-catalyzed elimination.

-

-

Cooling: Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.

-

Addition: Add DIAD dropwise via syringe over 15–20 minutes.

-

Visual Cue: The solution will turn yellow/orange. The color should fade slightly as the betaine is consumed.

-

-

Reaction: Allow the reaction to warm to room temperature naturally. Stir for 12–16 hours.

-

Quench & Workup: Dilute with

. Wash with saturated -

Purification (TPPO Removal): Concentrate to a crude oil.

-

Precipitation Trick: Redissolve crude in minimal

and add hexanes until cloudy. Chill to precipitate Triphenylphosphine Oxide (TPPO).[4] Filter off the white solid. Flash chromatography the filtrate.

-

Protocol B: The "High-Force" System (ADDP/PBu )

Best for: Highly hindered cyclobutanols or substrates that failed Protocol A.

Scientific Rationale:

-

ADDP (1,1'-(azodicarbonyl)dipiperidine) forms a more stable betaine that can withstand higher temperatures if forcing conditions are needed.

-

Tributylphosphine (

) is a stronger nucleophile than

Step-by-Step Methodology:

-

Preparation: Flame-dry flask under Argon (PBu

is oxidation sensitive). -

Reagent Charge: Combine Cyclobutanol (1.0 equiv), ADDP (1.5 equiv), and

-Nitrobenzoic acid (1.5 equiv) in anhydrous THF (or Toluene). -

Addition: Cool to 0°C . Add

(1.5 equiv) dropwise.-

Note: Order is reversed compared to Protocol A. Here, phosphine is added to the Azo/Acid/Alcohol mixture to control the exotherm of the highly reactive PBu

.

-

-

Temperature: Stir at 0°C for 1 hour, then warm to RT.

-

Optimization: If no reaction occurs after 6 hours, heat to 60°C (ADDP is stable at this temp; DIAD is not).

-

-

Workup: Dilute with

/Hexanes (1:1). The ADDP-hydrazine byproduct is often insoluble and can be filtered off directly.

Troubleshooting & Optimization Logic

| Observation | Root Cause | Corrective Action |

| Major Product is Olefin (Elimination) | Betaine basicity is too high; | 1. Switch nucleophile to Dinitrobenzoic acid ( |

| No Reaction (Recovered SM) | Steric bulk prevents phosphonium formation. | Switch to Protocol B (ADDP/ |

| Low Yield / Complex Mixture | Moisture contamination. | Mitsunobu is strictly water-intolerant. Re-dry THF over molecular sieves (3Å). |

| Difficult Separation of TPPO | Co-elution with product. | ZnCl |

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate inversion protocol based on substrate complexity.

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][6][7][8] Synthesis, 1-28.[7] Link

-

Dodge, J. A., et al. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[3][9] Organic Syntheses, 73, 110.[9] Link

-

Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

-

Batesky, D. C., et al. (2017).[10] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][10] Journal of Organic Chemistry, 82(19), 9931–9936. Link

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[6][11][12][13] Chemical Reviews, 109(6), 2551–2651. Link

Sources

- 1. scispace.com [scispace.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Workup [chem.rochester.edu]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mitsunobu Reaction [organic-chemistry.org]

Introduction: The Strategic Value of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol

An Application Guide to the Strategic Functionalization of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol

Abstract: Chiral cyclobutane derivatives are highly valued scaffolds in medicinal chemistry and complex molecule synthesis, prized for their ability to act as conformationally restricted isosteres and versatile synthetic intermediates.[1][2] The inherent ring strain of the four-membered ring facilitates a variety of unique and stereocontrolled transformations, including ring-opening, expansion, and contraction reactions.[3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the functionalization of this compound, a key chiral building block. We will explore a range of strategic modifications centered on its distinct functional groups—the free secondary alcohol and the protected benzyl ether—and provide field-proven protocols and the scientific rationale behind these experimental choices.

This compound is a synthetically powerful intermediate due to its pre-defined stereochemistry and differentiated hydroxyl groups. The trans-relationship of the substituents is crucial for directing subsequent transformations. The benzyl ether serves as a robust protecting group for one hydroxyl function, allowing for the selective manipulation of the free secondary alcohol at the C1 position. This selective functionalization is the cornerstone of its utility, enabling the construction of densely functionalized and stereochemically complex cyclobutane cores.

The synthesis of this starting material is often achieved via the stereoselective reduction of the corresponding ketone, 3-(benzyloxy)cyclobutan-1-one.[5] For instance, reduction with a bulky reducing agent like L-Selectride can yield the cis-diol precursor, which can then be inverted to the desired trans-isomer via a Mitsunobu reaction, a testament to the controlled stereochemical manipulations possible with this scaffold.[6]

Core Functionalization Pathways

The primary sites for functionalization are the free hydroxyl group and the benzyl-protected hydroxyl. The strained C-C bonds of the cyclobutane ring also offer pathways for skeletal rearrangements.

Figure 1: Key functionalization pathways originating from this compound.

Oxidation of the Secondary Alcohol

Converting the C1 hydroxyl group to a ketone is a pivotal transformation, yielding (R)-2-(benzyloxy)cyclobutan-1-one. This prochiral cyclobutanone is a versatile intermediate for introducing new substituents at the C1 position via nucleophilic addition or enolate chemistry.[7]

Causality Behind Experimental Choices: The choice of oxidant is critical to avoid unwanted side reactions, such as cleavage of the benzyl ether or the cyclobutane ring.

-

Dess-Martin Periodinane (DMP): Operates under mild, neutral conditions at room temperature, making it ideal for sensitive substrates. It offers high yields and a simple workup.

-

Swern Oxidation: Utilizes oxalyl chloride and DMSO at low temperatures (-78 °C). It is highly effective and avoids heavy metals, but requires careful temperature control and handling of malodorous byproducts.

-

Baeyer-Villiger Oxidation: The resulting cyclobutanone can undergo a subsequent Baeyer-Villiger oxidation to form a γ-butyrolactone, a common structural motif in natural products.[8] Reagents like hydrogen peroxide in trifluoroethanol are effective for this transformation.[8]

| Oxidation Method | Reagents | Typical Yield | Key Advantages |

| Dess-Martin | DMP, CH₂Cl₂ | 90-98% | Mild conditions, high functional group tolerance. |

| Swern | (COCl)₂, DMSO, Et₃N | 85-95% | Metal-free, highly reliable. |

| Baeyer-Villiger | H₂O₂, TFE | 80-95% | Access to lactone core structures.[8] |

Etherification and Esterification

The free hydroxyl can be readily converted to an ether or ester. These reactions are typically used to install different protecting groups or to introduce functionalities for further coupling reactions.

Causality Behind Experimental Choices:

-

Williamson Ether Synthesis: A classic method involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide. While effective, the harsh basic conditions can be incompatible with other functional groups.

-

Acid-Catalyzed Etherification: Reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) can act as benzylating agents under acidic conditions, offering an alternative to base-mediated methods.[9]

-

Esterification with 2-benzyloxy-1-methylpyridinium triflate (BnOPT): This modern reagent allows for the formation of benzyl esters under neutral conditions, mediated by a base like triethylamine.[10][11] This method shows excellent chemoselectivity, leaving other alcohols unaffected.[11]

Nucleophilic Substitution with Stereochemical Inversion

A powerful strategy for introducing diverse functional groups (e.g., azides, halides, nitriles) at the C1 position with complete inversion of stereochemistry involves a two-step sequence:

-

Activation of the Hydroxyl: The alcohol is converted into a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This step proceeds with retention of configuration.

-

Sₙ2 Displacement: The resulting sulfonate ester is subjected to an Sₙ2 reaction with a chosen nucleophile. This reaction proceeds with inversion of configuration, yielding the (1S,2R) diastereomer. This stereocontrolled pathway is fundamental to accessing different isomers of substituted cyclobutanes.

Benzyl Group Deprotection